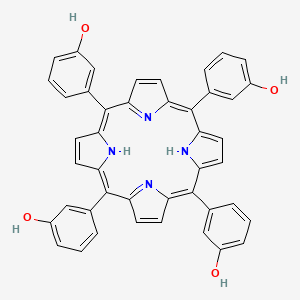

Tetra(3-hydroxyphenyl)porphyrin

Vue d'ensemble

Description

Tetra(3-hydroxyphenyl)porphyrin, also known as mTHPP, is a type of porphyrin that has been used as a photosensitizer . It is a symmetric porphyrin starting material that has been used in the development of unsymmetrical porphyrins . It is a purple solid .

Synthesis Analysis

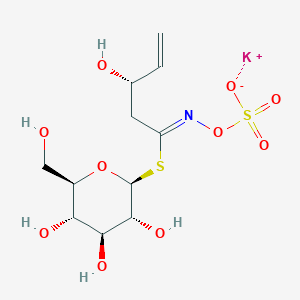

The synthesis of Tetra(3-hydroxyphenyl)porphyrin involves a facile approach that starts from the known photosensitizer mTHPP and employs nucleophilic substitution, esterification, and metal-catalyzed cross-coupling reactions . The synthesis of 5,10,15,20-tetrakis(3-hydroxyphenyl)porphyrin (3-OHPP) was achieved by the Adler method, implying a reaction between m-hydroxybenzaldehyde, pyrrole, and propionic anhydride at a molar ratio of 1:1:1, in a large excess of propionic acid .Molecular Structure Analysis

The molecular structure of Tetra(3-hydroxyphenyl)porphyrin was elucidated by 1H-NMR, FT-IR, fluorescence, and UV-vis analysis .Chemical Reactions Analysis

The chemical reactions of Tetra(3-hydroxyphenyl)porphyrin involve nucleophilic substitution, esterification, and metal-catalyzed cross-coupling reactions .Applications De Recherche Scientifique

Photodynamic Therapy (PDT)

Background:: Photodynamic therapy (PDT) is a non-invasive treatment that utilizes light-activated compounds to selectively destroy cancer cells or other abnormal tissues. Porphyrins, including Tetra(3-hydroxyphenyl)porphyrin (3THPP), are excellent candidates for PDT due to their tumor-localizing properties.

Application::- Tumor Treatment : 3THPP has superior tumor-localizing abilities, making it an effective photosensitizer in PDT. When exposed to specific wavelengths of light, it generates reactive oxygen species (ROS) that induce tumor cell death while sparing healthy tissue .

Antiparasitic Agents

Background:: Structural modifications of tetrapyrrolic macrocycles (such as porphyrins) can enhance their properties for specific biological and medical applications.

Application::- Antiparasitic Activity : Researchers have explored porphyrin derivatives, including 3THPP, as potential antiparasitic agents. These compounds exhibit promising activity against parasites, making them valuable candidates for combating parasitic infections .

Chemical Sensors

Application::- Sensing Applications : Porphyrins are known for their sensitivity to changes in their environment. 3THPP can be incorporated into chemical sensors for detecting specific molecules or ions. Its optical properties change upon interaction with analytes, allowing for precise sensing .

Molecular Electronic Devices

Application::- Electronic Components : Porphyrins play a role in molecular electronic devices. Their π-conjugated systems enable charge transport, making them useful in organic electronics, such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs) .

Redox Control

Application::- Manganese Porphyrins : 3THPP, as a manganese porphyrin, offers redox control. Researchers have explored its electrochemical properties, which can be harnessed for various applications, including catalysis and energy storage .

Environmental-Friendly Catalysts

Application::- Photodegradation of Organic Compounds : Hybrid silica nanomaterials containing 3THPP exhibit interesting properties. They can serve as environmentally friendly catalysts for the photodegradation of organic pollutants. These materials efficiently absorb light and promote degradation reactions, contributing to environmental cleanup .

Mécanisme D'action

Tetra(3-hydroxyphenyl)porphyrin, also known as 3,3’,3’‘,3’‘’-(21H,23H-Porphine-5,10,15,20-tetrayl)tetrakisphenol, is a compound that has attracted significant interest due to its potential applications in photodynamic therapy .

Target of Action

The primary targets of Tetra(3-hydroxyphenyl)porphyrin are cancer cells . The compound has superior tumor-localizing properties, which makes it an effective photosensitizer .

Mode of Action

Tetra(3-hydroxyphenyl)porphyrin acts as a photosensitizing agent . It enters cancer cells and is activated via light to produce reactive species which destroy the cell . The compound is excited from ground state to the first excited singlet state by the application of 652 nm light . It then undergoes intersystem crossing to an excited triplet state which is longer lived and able to interact with surrounding molecules .

Pharmacokinetics

The pharmacokinetics of Tetra(3-hydroxyphenyl)porphyrin involve its distribution between normal and cancer tissue . The compound shows high localization in cancer tissue . The development of supramolecular platforms has improved the compound’s pharmacokinetics and tumor-homing .

Result of Action

The result of the compound’s action is the destruction of cancer cells . The compound has a high tumor-necrosis/normal-tissue damage ratio when used as a photosensitizer . This means that it effectively destroys cancer cells while minimizing damage to normal tissue .

Action Environment

The action of Tetra(3-hydroxyphenyl)porphyrin is influenced by environmental factors. For instance, the compound shows high toxicity in the dark . This suggests that the compound’s action, efficacy, and stability are influenced by light conditions .

Orientations Futures

The future directions for Tetra(3-hydroxyphenyl)porphyrin include its use in the development of unsymmetrical porphyrins for applications such as photodynamic therapy and nonlinear optics . There is also potential for its use in the selective extraction and determination of Hg (II) ion in spiked water samples .

Propriétés

IUPAC Name |

3-[10,15,20-tris(3-hydroxyphenyl)-21,23-dihydroporphyrin-5-yl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H30N4O4/c49-29-9-1-5-25(21-29)41-33-13-15-35(45-33)42(26-6-2-10-30(50)22-26)37-17-19-39(47-37)44(28-8-4-12-32(52)24-28)40-20-18-38(48-40)43(36-16-14-34(41)46-36)27-7-3-11-31(51)23-27/h1-24,45,48-52H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUELZXZJXUXJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC(=CC=C7)O)C8=CC(=CC=C8)O)C=C4)C9=CC(=CC=C9)O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H30N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025582 | |

| Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetra(3-hydroxyphenyl)porphyrin | |

CAS RN |

22112-79-4 | |

| Record name | 5,10,15,20-Tetra(3-hydroxyphenyl)porphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022112794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,10,15,20-Tetrakis(3-hydroxyphenyl)porphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

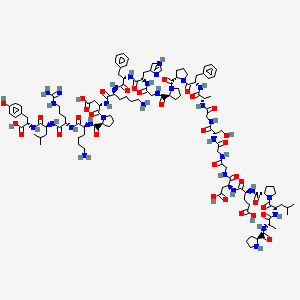

![N-{(3r,6s,9s,12r)-6-Ethyl-12-Methyl-9-[3-(N'-Methylcarbamimidamido)propyl]-2,5,8,11-Tetraoxo-3-Phenyl-1,4,7,10-Tetraazacyclotetradecan-12-Yl}-2-Methylpropanamide](/img/structure/B3028470.png)

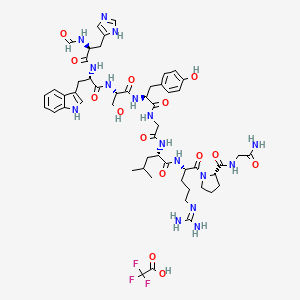

![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)